8-Hydroxyquinoline-beta-D-galactopyranoside 8-Hydroxyquinoline-beta-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 113079-84-8
VCID: VC20818501
InChI: InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12+,13+,14-,15-/m1/s1
SMILES: C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2
Molecular Formula: C15H17NO6
Molecular Weight: 307.3 g/mol

8-Hydroxyquinoline-beta-D-galactopyranoside

CAS No.: 113079-84-8

Cat. No.: VC20818501

Molecular Formula: C15H17NO6

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxyquinoline-beta-D-galactopyranoside - 113079-84-8

CAS No. 113079-84-8
Molecular Formula C15H17NO6
Molecular Weight 307.3 g/mol
IUPAC Name (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol
Standard InChI InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12+,13+,14-,15-/m1/s1
Standard InChI Key BWMXDESAZVPVGR-BGNCJLHMSA-N
Isomeric SMILES C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=CC=C2
SMILES C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2
Canonical SMILES C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2

Chemical Structure and Properties

Molecular Identity and Nomenclature

Biological Activity and Applications

Antimicrobial Properties

Research has identified significant antimicrobial activity for 8-Hydroxyquinoline-beta-D-galactopyranoside against multiple bacterial strains, indicating potential applications in developing new antimicrobial therapies . This activity may derive from the 8-hydroxyquinoline moiety, which is known for its metal-chelating properties that can disrupt essential bacterial metabolic processes. The compound's effectiveness against various bacterial strains makes it a valuable candidate for research in addressing antimicrobial resistance and developing novel antibacterial agents. The galactose component may provide additional targeting specificity, potentially allowing the compound to interact with bacterial cell surface components that recognize this sugar.

Research Applications

8-Hydroxyquinoline-beta-D-galactopyranoside serves multiple functions in biochemical and biomedical research contexts. It functions as a fluorescent probe in biochemical assays, enabling researchers to visualize cellular processes and molecular interactions with high specificity . The compound has contributed to drug delivery system research, where it may enhance the solubility and bioavailability of certain drugs, potentially improving their therapeutic efficacy . In structural biology, it has been co-crystallized with F9 pilus adhesin FmlH lectin domain from E. coli UTI89, demonstrating its utility in studying protein-ligand interactions that could inform drug design targeting bacterial adhesion mechanisms . Additionally, its application extends to biochemical research related to enzyme inhibition and metabolic pathways, providing insights into cellular functions and potential disease mechanisms .

Comparison with Related Compounds

Structural Analogs

A significant structural analog of 8-Hydroxyquinoline-beta-D-galactopyranoside is 8-Hydroxyquinoline-beta-D-glucopyranoside (CAS: 29266-96-4), which differs only in the sugar moiety, having glucose instead of galactose . This subtle structural difference—specifically the orientation of the hydroxyl group at the C4 position of the sugar ring—leads to different substrate specificity and enzyme interaction profiles. While both compounds share the 8-hydroxyquinoline component responsible for the chromogenic properties, the different sugar configurations result in recognition by different glycosidase enzymes. This structural comparison highlights how minor changes in stereochemistry can significantly impact biological activity and target specificity.

Functional Comparisons

When compared with other β-galactosidase substrates such as X-Gal (5-bromo-4-chloro-indolyl beta-D-galactopyranoside), 8-Hydroxyquinoline-beta-D-galactopyranoside shows distinct performance characteristics in enzyme detection assays. Research findings indicate that it has different sensitivity and specificity profiles, potentially offering advantages in certain applications while being less effective in others. The brown precipitate produced by 8-Hydroxyquinoline-beta-D-galactopyranoside provides a different visualization option compared to the blue color of X-Gal, which might be preferable in certain experimental contexts where color distinction is important. Understanding these functional differences allows researchers to select the most appropriate substrate for specific experimental requirements.

Research and Developmental Status

Current Research Findings

The most recent studies on 8-Hydroxyquinoline-beta-D-galactopyranoside have focused on its performance as an enzyme substrate and its antimicrobial potential. Research comparing its effectiveness as a beta-galactosidase substrate across Enterobacteriaceae strains has provided insights into its selectivity and detection capabilities. Only approximately 56% of tested strains showed hydrolysis with this substrate, compared to nearly universal activity with alternative substrates, suggesting potential applications in selective bacterial detection. The compound has also appeared in structural biology research, being co-crystallized with bacterial proteins to study binding interactions that could inform antimicrobial drug development . These findings continue to expand our understanding of the compound's biological interactions and potential applications.

Future Research Directions

Several promising research directions for 8-Hydroxyquinoline-beta-D-galactopyranoside remain unexplored or underdeveloped. Further investigation of its antimicrobial mechanisms could lead to the development of novel antibacterial agents, particularly important in the context of increasing antibiotic resistance. Optimization of its properties for specific enzymatic assays might improve detection sensitivity and specificity in diagnostic applications. Research into its potential applications in drug delivery systems could enhance pharmaceutical formulations, particularly for poorly soluble drugs. Additionally, exploration of structure-activity relationships through the synthesis and testing of derivatives could yield compounds with enhanced properties for specific applications.

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